REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][C:11](=O)[CH2:12]2)=[CH:7][CH:6]=1>CCOCC.CCCCC.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][NH:2][C:11]1[CH2:10][CH2:9][C:8]2[C:13](=[CH:14][C:5]([O:4][CH3:3])=[CH:6][CH:7]=2)[CH:12]=1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(CC2=C1)=O
|
Name
|
ice methanol
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solvent
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
11.56 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring over 30 min period
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
Into a dry, nitrogen purged
|
Type
|
CUSTOM
|
Details
|
500 ml, 3-neck flask fitted with mechanical stirrer
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Type
|
ADDITION
|
Details
|
After the addition
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Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
fast filtered
|
Type
|
WASH
|
Details
|
The solid residue was washed with ether (50 ml)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |